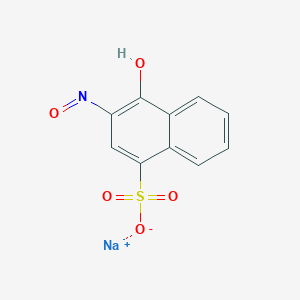

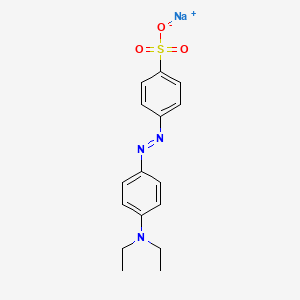

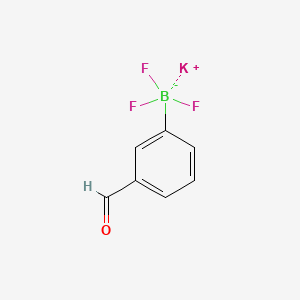

![molecular formula C6H4BrN3S B1371603 2-Amino-6-bromothiazolo[5,4-b]pyridine CAS No. 1160791-13-8](/img/structure/B1371603.png)

2-Amino-6-bromothiazolo[5,4-b]pyridine

Vue d'ensemble

Description

2-Amino-6-bromothiazolo[5,4-b]pyridine is a useful research compound. Its molecular formula is C6H4BrN3S and its molecular weight is 230.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Complex Molecules

Research has demonstrated various methodologies for synthesizing complex molecules using 2-Amino-6-bromothiazolo[5,4-b]pyridine or similar structures. For instance, studies have shown efficient synthesis processes for fluorescent dye chromophores based on bromothiazoloquinoxaline derivatives, highlighting their potential in developing new materials with specific optical properties (Rangnekar & Sonawane, 2000). Additionally, the creation of novel polyheterocyclic ring systems derived from pyrazolo[3,4-b]pyridine indicates the versatility of such compounds in constructing complex molecular architectures with potential biological activities (Abdel‐Latif et al., 2019).

Antimicrobial and Antifungal Activities

Some derivatives of pyrazolo[5,4-b]pyridines have been synthesized and evaluated for their antimicrobial and antifungal activities, suggesting potential applications in developing new antibacterial and antifungal agents. The synthesis strategies and biological behavior of these compounds are well-documented, indicating their significance in medicinal chemistry and environmental protection (Samar et al., 2017).

Antitumoral Activities

Research on substituted thieno[3,2-b]pyridines has shown promising antitumoral activities against various human tumor cell lines. The synthesis and biological evaluation of these compounds, including structure-activity relationships and effects on cell cycle and apoptosis, suggest their potential in cancer research and therapy (Queiroz et al., 2010).

Halogenation Mechanisms

Studies on the halogenation of thiazolo[5,4-d]thiazole and its derivatives provide insights into the mechanisms of electrophilic aromatic substitution in these compounds. The generation of mono- and dihalogenated derivatives through direct halogenation offers valuable information for further chemical synthesis and the development of new compounds with specific properties (Benin et al., 2008).

Propriétés

IUPAC Name |

6-bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3S/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQLBSAXHYDIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1N=C(S2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659713 | |

| Record name | 6-Bromo[1,3]thiazolo[5,4-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160791-13-8 | |

| Record name | 6-Bromo[1,3]thiazolo[5,4-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

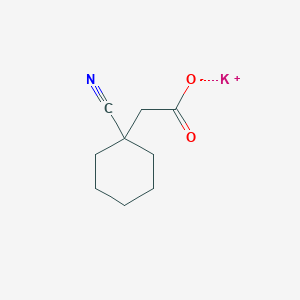

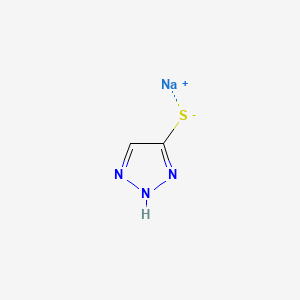

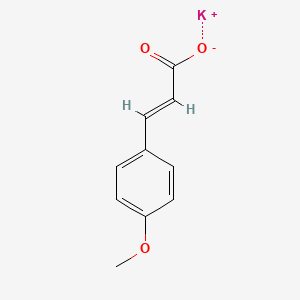

![1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371522.png)